molecular formula C17H27ClN2O B3148914 N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride CAS No. 66052-79-7

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

Cat. No.: B3148914
CAS No.: 66052-79-7
M. Wt: 310.9 g/mol
InChI Key: NDNSIBYYUOEUSV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is structurally related to local anesthetics and has been studied for its potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is the sodium channels on the neuronal cell membrane . These channels play a crucial role in the generation and conduction of nerve impulses.

Mode of Action

This compound interacts with its targets by binding preferentially to the inactive state of the sodium channels . This interaction results in a blockade of sodium channels , thereby limiting the spread of seizure activity and reducing seizure propagation . It also interferes with cardiac sodium channels, which can result in effects like vasodilation, hypotension, and irregular heart rate .

Biochemical Pathways

The compound’s action affects the neuronal signaling pathways . By blocking sodium channels, it prevents the neurons from signaling the brain regarding sensations .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with varying degrees of renal impairment following a single oral dose . More than 60% of the compound given orally was excreted unchanged via the kidney, both by tubular secretion and glomerular filtration . The elimination rate constant, the apparent total body clearance, and the apparent renal clearance were linearly correlated with the endogenous creatinine clearance .

Result of Action

The result of the compound’s action is a numbing effect on the tissues where the medication is applied . This is due to the blockade of sodium channels, which prevents neurons from signaling the brain about sensations . In addition, it can also have effects on the heart, such as correcting tachyarrhythmias .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the physiological state of the patient, such as their renal function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Its propyl group and piperidine ring differentiate it from other local anesthetics, potentially offering variations in its duration of action and potency .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSIBYYUOEUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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